molecular formula C18H21NO2 B12005225 Carbamic acid, (diphenylmethyl)-, 1,1-dimethylethyl ester CAS No. 21420-61-1

Carbamic acid, (diphenylmethyl)-, 1,1-dimethylethyl ester

Cat. No.: B12005225
CAS No.: 21420-61-1
M. Wt: 283.4 g/mol
InChI Key: BCZYEPKTMLTNCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, (diphenylmethyl)-, 1,1-dimethylethyl ester: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamic acid ester functional group, where the carbamic acid is bonded to a diphenylmethyl group and a 1,1-dimethylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, (diphenylmethyl)-, 1,1-dimethylethyl ester typically involves the reaction of diphenylmethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate carbamate, which is then converted to the desired ester under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: Carbamic acid, (diphenylmethyl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamates or other oxidation products.

    Reduction: Reduction reactions can convert the ester to its corresponding alcohol or amine derivatives.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of carbamates or other oxidized derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or esters.

Scientific Research Applications

Chemistry: In chemistry, carbamic acid, (diphenylmethyl)-, 1,1-dimethylethyl ester is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various carbamate derivatives.

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and protein modification. It can be used to investigate the mechanisms of enzyme-catalyzed reactions and the effects of carbamate compounds on biological systems.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of drugs that target specific enzymes or proteins involved in disease processes.

Industry: In the industrial sector, this compound is utilized in the production of polymers, coatings, and other materials. Its chemical properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of carbamic acid, (diphenylmethyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can form covalent bonds with active sites on enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes, depending on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

  • Carbamic acid, phenyl-, 1-methylethyl ester
  • Carbamic acid, [2-(1H-imidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester
  • Carbamic acid, N-[2-(1-piperazinyl)ethyl]-, 1,1-dimethylethyl ester

Comparison: Carbamic acid, (diphenylmethyl)-, 1,1-dimethylethyl ester is unique due to the presence of the diphenylmethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. The specific structure of this compound allows for unique interactions with molecular targets, making it valuable for specialized applications in research and industry.

Properties

CAS No.

21420-61-1

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

tert-butyl N-benzhydrylcarbamate

InChI

InChI=1S/C18H21NO2/c1-18(2,3)21-17(20)19-16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3,(H,19,20)

InChI Key

BCZYEPKTMLTNCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.